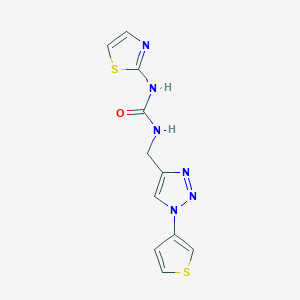

1-(thiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Description

1-(thiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a heterocyclic urea derivative featuring a thiazole ring, a triazole moiety, and a thiophene substituent. The thiazole (C₃H₃NS) and triazole (C₂H₂N₃) groups are pharmacologically significant due to their hydrogen-bonding capabilities and aromatic π-π interactions, which enhance binding to biological targets . This compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by urea coupling via isocyanate or carbamate intermediates, as observed in analogous syntheses .

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6OS2/c18-10(14-11-12-2-4-20-11)13-5-8-6-17(16-15-8)9-1-3-19-7-9/h1-4,6-7H,5H2,(H2,12,13,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDCQUAAIHTNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N2C=C(N=N2)CNC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

Coupling of the Rings: The thiophene ring can be introduced through a coupling reaction, such as the Suzuki or Stille coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Thiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Overview

1-(Thiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates thiazole and thiophene moieties, which are known for their diverse pharmacological properties. This article explores the various applications of this compound, particularly in the fields of antimicrobial and anticancer research, as well as its potential in drug development.

Antimicrobial Applications

Numerous studies have highlighted the antimicrobial properties of thiazole and thiophene derivatives. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Research indicates that the mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

A systematic analysis of related compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/mL against common pathogens . The structural features of the compound enhance its lipophilicity, facilitating better membrane penetration.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1 | 8 | Effective against S. aureus |

| 2 | 32 | Effective against E. coli |

| 3 | 64 | Moderate activity |

Anticancer Potential

Research has also explored the anticancer properties of thiazole derivatives. Compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation. For instance, a study reported that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Activity

A derivative was found to have an IC50 value comparable to established chemotherapeutics, indicating strong potential as an anticancer agent. Further investigations into the mechanism revealed that these compounds might induce apoptosis in cancer cells through the activation of specific signaling pathways .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of Thiazole Ring : Achieved via Hantzsch thiazole synthesis.

- Formation of Thiophene Ring : Utilizes Paal-Knorr synthesis.

- Coupling Reactions : Final assembly through coupling thiazole and thiophene derivatives with appropriate reagents.

These synthetic routes are crucial for developing compounds with optimized biological activity and minimal side effects.

Mechanism of Action

The mechanism of action of 1-(thiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

*Estimated based on analogous structures.

- Thiophene vs.

- Triazole Linker : Unlike piperazine-linked thiazoles (e.g., 11a), the triazole-thiophene group may reduce basicity, affecting solubility but improving blood-brain barrier penetration .

Biological Activity

The compound 1-(thiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process involving the reaction of thiazole and thiophene derivatives with isocyanates or isothiocyanates. The characterization of the synthesized compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure and purity.

Table 1: Summary of Synthetic Methods for Thiazole Derivatives

| Compound | Synthesis Method | Key Features |

|---|---|---|

| 1 | Condensation with thiophene derivatives | Yields urea linkage |

| 2 | Reaction with isocyanates | High purity confirmed via NMR |

| 3 | Multi-step synthesis | Structural diversity achieved |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole and thiophene derivatives. For instance, compounds containing thiourea moieties have shown significant activity against various bacterial strains and fungi. The presence of the thiazole ring has been associated with enhanced antimicrobial efficacy due to its ability to interact with microbial enzymes.

Anticancer Activity

Compounds similar to this compound have been evaluated for their anticancer properties. A study reported that certain thiazole derivatives exhibited cytotoxic effects on cancer cell lines such as U937 and Jurkat cells, with IC50 values in the low micromolar range (16.23 μM) . The structure–activity relationship indicated that specific substitutions on the thiazole ring significantly influenced antiproliferative activity .

Anti-inflammatory and Analgesic Properties

Thiazole-based compounds have also demonstrated anti-inflammatory and analgesic activities. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, making these compounds potential candidates for treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Studies suggest that modifications at specific positions on the thiazole or thiophene rings can enhance potency. For example:

- Electron-donating groups at certain positions increase cytotoxicity.

- Hydrophobic interactions play a significant role in binding affinity towards biological targets .

Case Study 1: Thiazole Derivatives as Antiviral Agents

A series of thiazole derivatives were synthesized and evaluated for their inhibitory activity against MERS-CoV. Compounds substituted with a thiophenyl group showed promising results with IC50 values as low as 0.14 μM, indicating strong antiviral potential .

Case Study 2: Anticancer Activity in Hybrid Compounds

Research on hybrid compounds combining thiazole and triazole scaffolds revealed enhanced anticancer activity compared to single-component analogs. These hybrids exhibited synergistic effects against cancer cell lines, suggesting that structural combinations can lead to improved therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(thiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea?

- Methodological Answer : The compound can be synthesized via multicomponent coupling reactions involving triazole, substituted urea, and thiourea precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to form the triazole core, followed by urea linkage via reaction with isocyanates or carbodiimides in anhydrous solvents like toluene or CHCl₃ under reflux . Key reaction parameters include temperature (50–100°C), catalyst (CuSO₄/Na ascorbate), and purification via crystallization (EtOH–AcOH mixtures) .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 7.2–7.5 ppm, triazole CH at δ 8.1–8.3 ppm). IR spectroscopy identifies urea C=O stretches (~1650–1700 cm⁻¹) and triazole/triazine ring vibrations .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles and hydrogen bonding. Example: Thiazole-thiophene dihedral angles may influence planar/non-planar conformations .

Q. What preliminary biological screening methods are used to evaluate its activity?

- Methodological Answer : Antibacterial assays against S. aureus and E. coli via broth microdilution (MIC values reported in µg/mL). Antimalarial activity is tested against Plasmodium falciparum using SYBR Green-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Use SHELXL’s twinning refinement for high-resolution or twinned datasets. Validate hydrogen-bonding networks via Hirshfeld surface analysis. Compare experimental data with DFT-optimized structures to address discrepancies in bond angles or torsional strain .

Q. What strategies optimize reaction yields and purity in large-scale synthesis?

- Methodological Answer :

- Solvent selection : Anhydrous toluene or CHCl₃ minimizes side reactions.

- Catalyst loading : Optimize Cu(I) catalyst (0.5–1.0 mol%) to balance rate and byproduct formation.

- Workup : Use column chromatography (silica gel, hexane/EtOAc) followed by recrystallization to achieve >95% purity .

- Data Table :

| Reaction Condition | Yield (%) | Purity (UP-LC) | Reference |

|---|---|---|---|

| CuSO₄/Na ascorbate, 50°C | 60 | 92.1% | |

| Reflux in CHCl₃, 2 h | 76 | 95.5% |

Q. How can advanced spectroscopic techniques elucidate its mechanism of action?

- Methodological Answer :

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 236.293 for C₁₀H₁₂N₄OS) .

- Fluorescence quenching : Study binding to biological targets (e.g., PfCDPK1 kinase) using tryptophan fluorescence titration .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., PfCDPK1 kinase). QSAR models correlate substituent effects (e.g., thiophene vs. methoxyphenyl groups) with antimalarial IC₅₀ values .

Safety and Handling

Q. What safety protocols are recommended for laboratory handling?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers at -20°C to prevent degradation .

Data Contradictions and Validation

Q. How should researchers address conflicting biological activity reports?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.